molecular formula C12H9FOS B8347435 5-(3-Fluorobenzyl)-thiophene-2-carbaldehyde

5-(3-Fluorobenzyl)-thiophene-2-carbaldehyde

Cat. No.: B8347435
M. Wt: 220.26 g/mol
InChI Key: CTMUWFLIJRWQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorobenzyl)-thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9FOS and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FOS

Molecular Weight

220.26 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H9FOS/c13-10-3-1-2-9(6-10)7-11-4-5-12(8-14)15-11/h1-6,8H,7H2

InChI Key

CTMUWFLIJRWQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous solution of saturated citric acid (20 mL) was added to a solution of 2-(5-(3-fluoro-benzyl)thiophen-2-yl)-[1,3]dioxolane described in Preparation Example 52 (670 mg, 2.53 mmol) in methanol (20 mL), and the solution was stirred at room temperature for 30 minutes. Water and ethyl acetate were added to the reaction solution, which was then partitioned, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, and the title compound (485 mg, 2.2 mmol, 87.0%) was obtained as a brown oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(5-(3-fluoro-benzyl)thiophen-2-yl)-[1,3]dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 52
Quantity
670 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

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